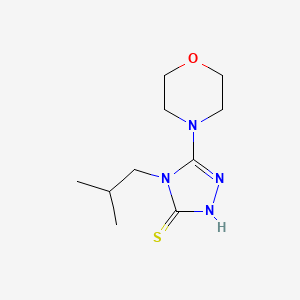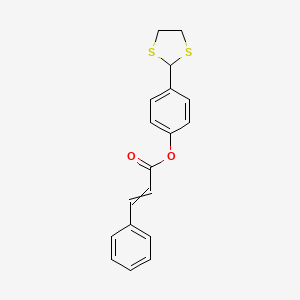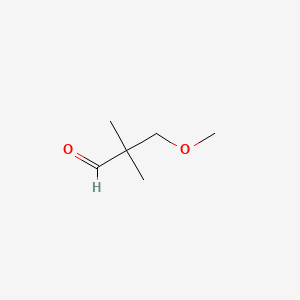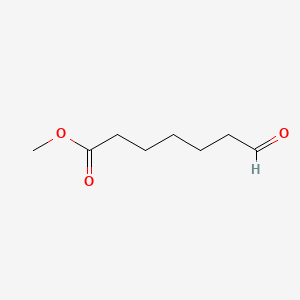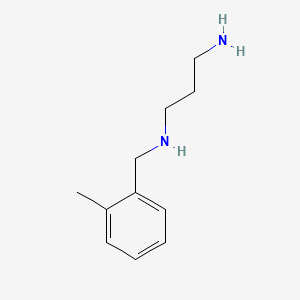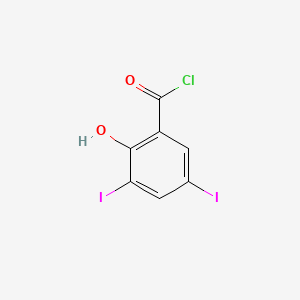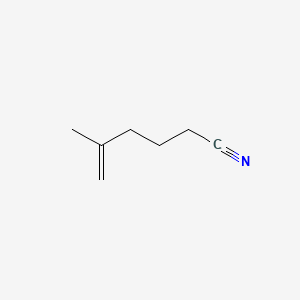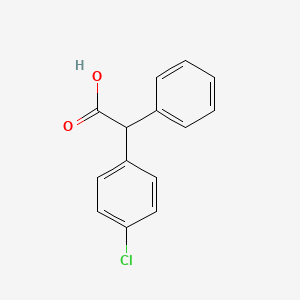
2-(4-氯苯基)-2-苯乙酸
描述
2-(4-Chlorophenyl)-2-phenylacetic acid is a monocarboxylic acid that is acetic acid in which one of the methyl hydrogens is substituted by a 4-chlorophenyl group . It possesses anticancer properties and can be useful in the prevention or treatment of estrogen-sensitive breast cancer .
Synthesis Analysis
The synthesis of 2-(4-Chlorophenyl)-2-phenylacetic acid involves several steps. The molecular structures of the synthesized compounds were confirmed by their physicochemical properties . The effect of different substituents on the vibrational spectra, particularly on the triazole ring, and how they affect the molecular properties were established .Molecular Structure Analysis
The molecular structure of 2-(4-Chlorophenyl)-2-phenylacetic acid was characterized and confirmed through several methods. The effect of different substituents on the vibrational spectra, particularly on the triazole ring, and how they affect the molecular properties were studied . The compound’s structure was also analyzed using single-crystal X-ray diffraction and Hirshfeld surface analysis .Chemical Reactions Analysis
The chemical reactions involving 2-(4-Chlorophenyl)-2-phenylacetic acid are complex. The compound was used to study the mechanism of aerobic degradation of 1,1-dichloro-2,2-bis(4-chlorophenyl)ethane by Ralstonia eutropha A5 .Physical And Chemical Properties Analysis
The physical and chemical properties of 2-(4-Chlorophenyl)-2-phenylacetic acid include a melting point of 102-105 °C and solubility in ethanol of 100 mg/mL, clear, faintly yellow .科学研究应用
1. 生物学研究和合成
- 有机锡(IV)衍生物合成: Ali等人(2002)的研究集中在合成二和三有机锡(IV)羧酸盐的类似化合物,4-对-(氯苯基)-2-苯基-5-噻唑乙酸,通过各种技术对其进行表征,并测试它们的抗菌和抗真菌活性以验证其生物学意义 (Ali et al., 2002)。
2. 抗菌和抗真菌活性
- (4-氧代噻唑烷基)磺胺类研究: Patel等人(2010)研究了一系列(4-氧代噻唑烷基)磺胺类化合物,这些化合物带有喹唑啉-4(3H)酮基团,源自类似化合物,展示了对各种细菌和真菌具有显著活性 (Patel et al., 2010)。
3. 植物生长和除草活性
- 对植物生长调节活性的影响: Pybus等人(1958)的研究指出苯环衍生物中氯原子的影响,如2-(4-氯苯基)-2-苯乙酸,对植物生长调节活性的影响以及它们在选择性除草中的应用 (Pybus, Wain, & Wightman, 1958)。
4. 合成方法和化学分析
- 改进的合成方法: Li等人(2019)开发了一种改进的方法,用于合成苯乙酸衍生物,如2,4-二氯苯乙酸,展示了从苄氯衍生物制备苯乙酸衍生物的有效方法 (Li, Zhang, Liu, & Liu, 2019)。
5. 抗炎性能
- 抗炎化合物的发现: Atkinson等人(1974)探索了2-(2,4-二氯苯氧基)苯乙酸(一种相关化合物)的抗炎性能,指出其在开发具有低溃疡潜力的新型抗炎药物中的潜力 (Atkinson等人,1974)。
6. 光化学应用
- 光化学合成: Shim和Lee(1976)的研究关于苯乙酸的光化学氯化导致了-氯苯乙酸的合成,突出了光化学在合成这类衍生物中的作用 (Shim & Lee, 1976)。
7. 药理学研究
- 抗疟疾药物中的结构活性关系: Wiesner等人(2003)发现苯乙酸结构上的特定取代基,如2-(4-氯苯基)-2-苯乙酸,影响抗疟疾药物的功效,强调在制药研究中结构变化的重要性 (Wiesner et al., 2003)。
安全和危害
属性
IUPAC Name |
2-(4-chlorophenyl)-2-phenylacetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11ClO2/c15-12-8-6-11(7-9-12)13(14(16)17)10-4-2-1-3-5-10/h1-9,13H,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YSPUGNBNEKEGKB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=CC=C(C=C2)Cl)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11ClO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50404574 | |
| Record name | 2-(4-Chlorophenyl)-2-phenylacetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50404574 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
246.69 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Chlorophenyl)-2-phenylacetic acid | |
CAS RN |
21771-88-0 | |
| Record name | 2-(4-Chlorophenyl)-2-phenylacetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50404574 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



